![molecular formula C16H17NO4 B5752515 2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B5752515.png)
2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-tert-Butylfuran-2-carbonyl)amino]benzoic acid is an organic compound that features a furan ring substituted with a tert-butyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid typically involves the following steps:
Formation of 5-tert-butylfuran-2-carboxylic acid:
Amidation Reaction: The 5-tert-butylfuran-2-carboxylic acid is then reacted with 2-aminobenzoic acid under suitable conditions to form the desired compound. This reaction often requires the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The carbonyl group in the compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-[(5-tert-Butylfuran-2-carbonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound’s furan ring and benzoic acid moiety allow it to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-tert-Butylfuran-2-carboxylic acid: Shares the furan ring structure but lacks the benzoic acid moiety.
2-Aminobenzoic acid: Contains the benzoic acid moiety but lacks the furan ring.
Uniqueness: 2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid is unique due to the combination of the furan ring and benzoic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(5-tert-butylfuran-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-16(2,3)13-9-8-12(21-13)14(18)17-11-7-5-4-6-10(11)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSZMIJGJYKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(O1)C(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)
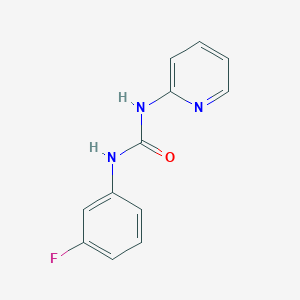
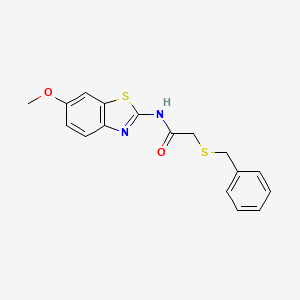
![METHYL 4-[4-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZOATE](/img/structure/B5752456.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)
![S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)

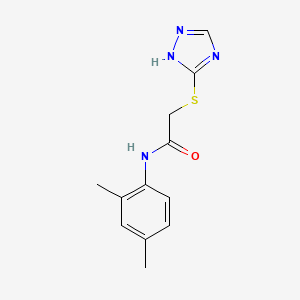
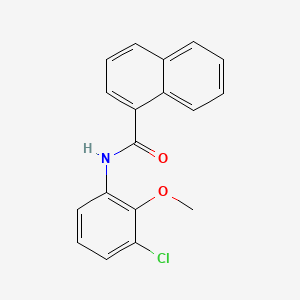
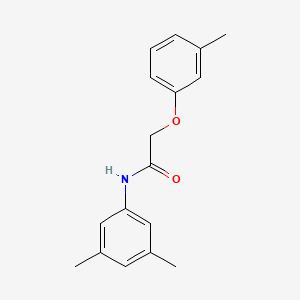
![N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}thiophene-2-carboxamide](/img/structure/B5752510.png)
![ethyl 3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5752520.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE](/img/structure/B5752522.png)
